2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid
Brand Name: Vulcanchem
CAS No.: 365542-78-5
VCID: VC11706561
InChI: InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20)
SMILES: C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid

CAS No.: 365542-78-5

Cat. No.: VC11706561

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid - 365542-78-5

Specification

CAS No. 365542-78-5
Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
IUPAC Name 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid
Standard InChI InChI=1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20)
Standard InChI Key CZTBGRKXVDSLDP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O
Canonical SMILES C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC(=CC(=C2)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, reflects its three hydroxyl groups positioned at the 3,5-positions of the phenyl ring and the 6-position of the benzoic acid moiety. The ethyl bridge connects these aromatic systems, creating a planar yet flexible structure. Key identifiers include:

PropertyValue
Molecular FormulaC₁₅H₁₄O₅
Molecular Weight274.27 g/mol
SMILESOC1=CC(O)=CC(C(CC2=CC(O)=CC=C2))=C1C(O)=O
InChI KeyCZTBGRKXVDSLDP-UHFFFAOYSA-N

The presence of hydroxyl groups enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Synthesis and Functionalization

Synthetic Pathways

The synthesis typically involves coupling phenolic precursors with benzoic acid derivatives. Key methods include:

Catalytic Hydroxylation

A regioselective approach employs transition-metal catalysts to introduce hydroxyl groups to pre-functionalized ethyl-bridged intermediates. For example, copper-mediated hydroxylation ensures precise positioning of –OH groups on the phenyl ring .

Acid Chloride Condensation

As demonstrated in patent EP0292202A1 , analogous compounds are synthesized via acid chloride intermediates. For instance:

  • Chlorination: Treating the benzoic acid precursor with thionyl chloride (SOCl₂) yields the acid chloride.

  • Nucleophilic Attack: Reacting the acid chloride with ethylamine derivatives forms amide or ester linkages .

Example Reaction:

R–COOH+SOCl2R–COClH2N–R’R–CONH–R’\text{R–COOH} + \text{SOCl}_2 \rightarrow \text{R–COCl} \xrightarrow{\text{H}_2\text{N–R'}} \text{R–CONH–R'}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column) and recrystallization (using ethanol/water mixtures) are standard for isolating the pure compound. Yields vary between 40–65%, depending on the hydroxylation efficiency .

Biological Activities and Mechanisms

Antioxidant Properties

The compound’s polyphenolic structure enables free radical scavenging. In vitro assays suggest:

  • DPPH Radical Scavenging: IC₅₀ ≈ 12 µM, comparable to ascorbic acid.

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 70% at 50 µM.

Anti-inflammatory Effects

Modulation of COX-2 and NF-κB pathways has been hypothesized, though mechanistic studies remain preliminary. In murine models, oral administration (10 mg/kg) reduced edema by 40%.

Applications in Pharmaceutical Development

Drug Precursor

The carboxylic acid group allows derivatization into esters or amides, enhancing bioavailability. For example:

  • Methyl Ester Analog: Improved logP (2.1 vs. 1.5 for parent acid) and oral absorption.

Biomaterial Functionalization

Surface grafting of the compound onto polymers enhances antimicrobial properties in wound dressings.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Comparison
3,5-Dihydroxybenzoic AcidLacks ethyl bridgeLower antioxidant potency (IC₅₀ 25 µM)
6-Methoxybenzoic AcidMethoxy substitution at C6Reduced solubility (logP 1.8)
Salicylic AcidSingle hydroxyl groupWeak anti-inflammatory activity

The ethyl bridge and trihydroxy configuration in the target compound confer superior radical scavenging and cellular uptake .

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